N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, a complex organic compound, has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological activity, and mechanism of action based on diverse scientific literature.
Compound Overview
- Molecular Formula : C21H21N3O5S
- Molecular Weight : 427.5 g/mol
- CAS Number : 922012-59-7
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of 3,4-dihydroisoquinoline : Achieved through the Pictet-Spengler reaction.
- Sulfonylation : The isoquinoline undergoes sulfonylation using a sulfonyl chloride in the presence of a base.
- Coupling : The sulfonylated intermediate is coupled with 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant antimicrobial activity against various multidrug-resistant pathogens. Specifically, this compound has shown efficacy against:
- Gram-positive bacteria : Staphylococcus aureus, Klebsiella pneumoniae
- Fungal pathogens : Candida auris, Aspergillus fumigatus
The structure-dependent antimicrobial activity suggests that modifications to the core structure can enhance efficacy against specific pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against lung adenocarcinoma (A549 cell line). In vitro studies revealed:
- Cytotoxicity : The compound exhibited a dose-dependent reduction in cell viability, with some derivatives reducing A549 viability significantly compared to standard chemotherapeutics like cisplatin.
Compound | IC50 (µM) | Effect on A549 Cells | Effect on Non-Cancerous Cells |
---|---|---|---|
N-(2-sulfonyl)ethyl derivative | 66 | High cytotoxicity | Moderate cytotoxicity |
Cisplatin | 10 | Standard reference | High cytotoxicity |
These findings indicate that while the compound is effective against cancer cells, careful consideration is needed regarding its effects on non-cancerous cells .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with Receptors : It is hypothesized to interact with neurotransmitter systems (e.g., serotonin and norepinephrine), potentially explaining its effects in both antimicrobial and anticancer contexts .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of related compounds:
- A study demonstrated that derivatives similar to N-(2-sulfonyl)ethyl showed promising results against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii .
- Another research highlighted the anticancer potential of 5-oxopyrrolidine derivatives, showing that modifications could lead to enhanced selectivity for cancer cells over normal cells .
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c23-19-5-7-20(8-6-19)26-15-18(13-21(26)27)22(28)24-10-12-31(29,30)25-11-9-16-3-1-2-4-17(16)14-25/h1-8,18H,9-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZNEOSFXFBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.